molecular formula C20H19N5O3 B15081243 3-(1,3-benzodioxol-5-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

3-(1,3-benzodioxol-5-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B15081243
M. Wt: 377.4 g/mol
InChI Key: OHTCHPOEDGWCOZ-SRZZPIQSSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Condensation Reaction: The final step involves the condensation of the benzodioxole and pyrazole intermediates with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The benzodioxole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The dimethylaminophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • (3-(1,3-benzodioxol-5-yl)-2-oxiranyl)(3,4-dimethoxyphenyl)methanone
  • 3,6-Bis(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diol

Uniqueness

3-(1,3-benzodioxol-5-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is unique due to its combination of a benzodioxole ring, a pyrazole ring, and a dimethylaminophenyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O3/c1-25(2)15-6-3-13(4-7-15)11-21-24-20(26)17-10-16(22-23-17)14-5-8-18-19(9-14)28-12-27-18/h3-11H,12H2,1-2H3,(H,22,23)(H,24,26)/b21-11+

InChI Key

OHTCHPOEDGWCOZ-SRZZPIQSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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